molecular formula C24H27N3O4 B12181995 [4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B12181995
M. Wt: 421.5 g/mol
InChI Key: XMVLDLJJLIRWNV-UHFFFAOYSA-N
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Description

[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of pyrrole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxyaniline with 1H-pyrrole-1-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
  • [4-(2,5-dimethoxyphenyl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, [4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy groups and pyrrole moiety provide unique sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

(4,5-dimethoxy-2-pyrrol-1-ylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H27N3O4/c1-29-19-8-6-18(7-9-19)25-12-14-27(15-13-25)24(28)20-16-22(30-2)23(31-3)17-21(20)26-10-4-5-11-26/h4-11,16-17H,12-15H2,1-3H3

InChI Key

XMVLDLJJLIRWNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3N4C=CC=C4)OC)OC

Origin of Product

United States

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